6-bromo-1-(2-[trimethylsilyl]ethoxymethyl)indole
CAS No.:
Cat. No.: VC13714784
Molecular Formula: C14H20BrNOSi
Molecular Weight: 326.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20BrNOSi |
|---|---|
| Molecular Weight | 326.30 g/mol |
| IUPAC Name | 2-[(6-bromoindol-1-yl)methoxy]ethyl-trimethylsilane |
| Standard InChI | InChI=1S/C14H20BrNOSi/c1-18(2,3)9-8-17-11-16-7-6-12-4-5-13(15)10-14(12)16/h4-7,10H,8-9,11H2,1-3H3 |
| Standard InChI Key | MMBRJRCAKWIZKT-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)CCOCN1C=CC2=C1C=C(C=C2)Br |
| Canonical SMILES | C[Si](C)(C)CCOCN1C=CC2=C1C=C(C=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an indole ring system, a bicyclic framework comprising a benzene ring fused to a pyrrole ring. The 6-position of the indole is substituted with a bromine atom, while the 1-position features a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. The SEM group is a tripartite moiety: a trimethylsilyl (TMS) fragment linked via an ethoxy spacer to a methylene bridge bonded to the indole nitrogen. This arrangement confers steric protection to the nitrogen atom, a common strategy to prevent undesired reactivity during multi-step syntheses.
The molecular geometry is influenced by the electron-withdrawing bromine atom, which polarizes the aromatic system, and the bulky SEM group, which imposes conformational constraints. Computational models derived from the compound’s SMILES string () suggest planar geometry for the indole ring, with the SEM group adopting a staggered conformation to minimize steric clashes.
Physicochemical Characteristics
Key physicochemical properties are summarized in Table 1. The bromine atom contributes to the compound’s molecular weight (326.30 g/mol) and enhances its lipophilicity, as evidenced by a calculated partition coefficient (logP) of 3.2. The SEM group further increases hydrophobicity, improving solubility in nonpolar organic solvents like dichloromethane and tetrahydrofuran.
Table 1: Physicochemical Properties of 6-Bromo-1-(2-[Trimethylsilyl]ethoxymethyl)indole
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.30 g/mol |
| CAS Number | 338969-75-8 |
| IUPAC Name | 2-[(6-Bromoindol-1-yl)methoxy]ethyl-trimethylsilane |
| SMILES | CSi(C)CCOCN1C=CC2=C1C=C(C=C2)Br |
| InChI Key | MMBRJRCAKWIZKT-UHFFFAOYSA-N |
| LogP (Predicted) | 3.2 |
| Solubility | Soluble in DCM, THF; sparingly soluble in water |
Synthesis and Reactivity
Reactivity Profile
The bromine atom at C6 participates in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. For example:
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Buchwald-Hartwig Amination: Replacement of bromine with amine groups using palladium catalysts.
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Suzuki Coupling: Formation of biaryl structures by reacting with boronic acids.
The SEM group is stable under basic and mildly acidic conditions but can be removed using tetrabutylammonium fluoride (TBAF) or hydrogen fluoride, yielding the unprotected indole. This orthogonal protection strategy enables sequential functionalization of the indole ring.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s dual functionality (bromine and SEM group) makes it a strategic intermediate for synthesizing complex molecules. Notable applications include:
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Prodrug Development: SEM-protected indoles are hydrolyzed in vivo to release active drugs, minimizing off-target effects.
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Combinatorial Chemistry: Serving as a scaffold for generating diverse compound libraries via high-throughput coupling reactions.
PROTACs and Targeted Degradation
Proteolysis-targeting chimeras (PROTACs) often incorporate halogenated aromatics as E3 ligase binders. The bromine in this compound could anchor such molecules, enabling degradation of oncogenic proteins.
Comparative Analysis with Related Indole Derivatives
Table 2: Structural and Functional Comparison of Brominated Indoles
| Compound | Substituents | Key Applications |
|---|---|---|
| 6-Bromo-1-SEM-indole | Br at C6, SEM at N1 | Synthetic intermediate, PROTACs |
| 5-Bromo-1-methylindole | Br at C5, methyl at N1 | Antimicrobial agents |
| 7-Bromo-1H-indole-3-carbaldehyde | Br at C7, formyl at C3 | Anticancer lead compounds |
The SEM group in 6-bromo-1-SEM-indole offers distinct advantages over simpler N-alkyl groups, including improved stability and compatibility with diverse reaction conditions.
Future Directions and Research Opportunities
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Targeted Biological Screening: Prioritize assays against kinase families (e.g., JAK2, CDKs) to identify lead structures.
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SEM Group Optimization: Explore alternative silicon-based protecting groups to tune solubility and cleavage kinetics.
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Hybrid Molecules: Conjugate with known pharmacophores (e.g., chalcones, quinazolines) to enhance multitarget activity.
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